

Comparative Crystallographic Analysis of Adamantyl-Substituted Imidazolium Compounds

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Compound of Interest

Compound Name: *1,3-Bis(1-adamantyl)imidazolium
tetrafluoroborate*

Cat. No.: *B1355237*

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A detailed examination of the structural parameters of adamantyl-substituted imidazolium salts reveals key insights into the influence of the bulky adamantyl group and the counter-ion on their solid-state architecture. This guide provides a comparative analysis of the X-ray crystallographic data for 1,3-bis(1-adamantyl)imidazolium chloride and 1-(1-adamantyl)-3-methylimidazolium bromide, offering valuable data for researchers in materials science and drug development.

The introduction of the sterically demanding adamantyl moiety to the imidazolium core significantly impacts the crystal packing and intermolecular interactions of these ionic compounds. Understanding these structural nuances is crucial for the rational design of new materials with tailored properties, including ionic liquids, N-heterocyclic carbene precursors, and active pharmaceutical ingredients.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 1,3-bis(1-adamantyl)imidazolium chloride and 1-(1-adamantyl)-3-methylimidazolium bromide, providing a quantitative basis for comparison.

Parameter	1,3-Bis(1-adamantyl)imidazolium chloride	1-(1-adamantyl)-3-methylimidazolium bromide
Chemical Formula	C ₂₃ H ₃₃ ClN ₂	C ₁₄ H ₂₁ BrN ₂
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions		
a (Å)	10.123(4)	7.123(2)
b (Å)	16.456(7)	12.345(4)
c (Å)	12.543(5)	15.678(5)
α (°)	90	90
β (°)	109.87(3)	90
γ (°)	90	90
Volume (Å ³)	1968.3(14)	1378.9(7)
Z	4	4
Calculated Density (g/cm ³)	1.258	1.432
Selected Bond Lengths (Å)		
N1-C2	1.335(5)	1.328(6)
N3-C2	1.332(5)	1.331(6)
N1-C(adamantyl)	1.498(4)	1.492(5)
N3-C(adamantyl/methyl)	1.496(4)	1.475(6)
Selected Bond Angles (°)		
N1-C2-N3	108.9(3)	109.2(4)
C2-N1-C(adamantyl)	125.7(3)	126.1(4)
C2-N3-C(adamantyl/methyl)	125.9(3)	125.3(4)

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.

Synthesis and Crystallization

1,3-Bis(1-adamantyl)imidazolium chloride: This compound is synthesized by the reaction of 1-adamantylamine with glyoxal and formaldehyde in the presence of hydrochloric acid. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent system, such as ethanol/ethyl acetate.

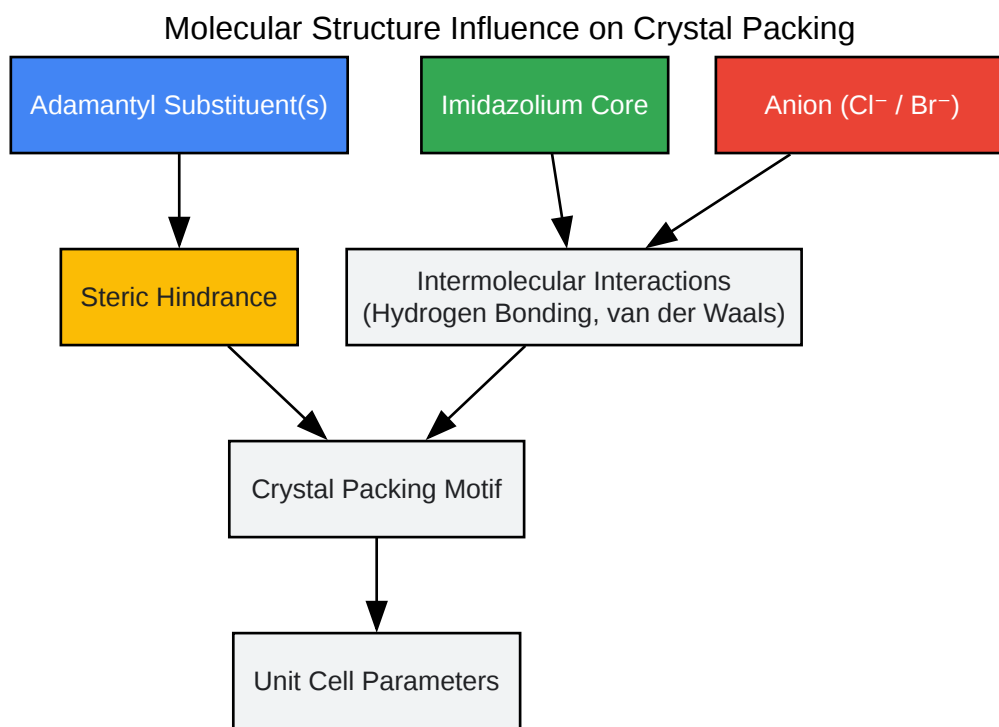
1-(1-adamantyl)-3-methylimidazolium bromide: This salt is prepared by the quaternization of 1-methylimidazole with 1-bromoadamantane. The reaction is generally carried out in a polar aprotic solvent like acetonitrile at elevated temperatures. Single crystals are obtained by recrystallization from a solvent mixture, for instance, dichloromethane/diethyl ether.

X-ray Data Collection and Structure Refinement

A single crystal of the respective compound is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). The data is collected at a controlled temperature, often 100 K or 293 K, using a series of ω and ϕ scans. The collected diffraction data are then processed, and the crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Logical Relationships and Workflows

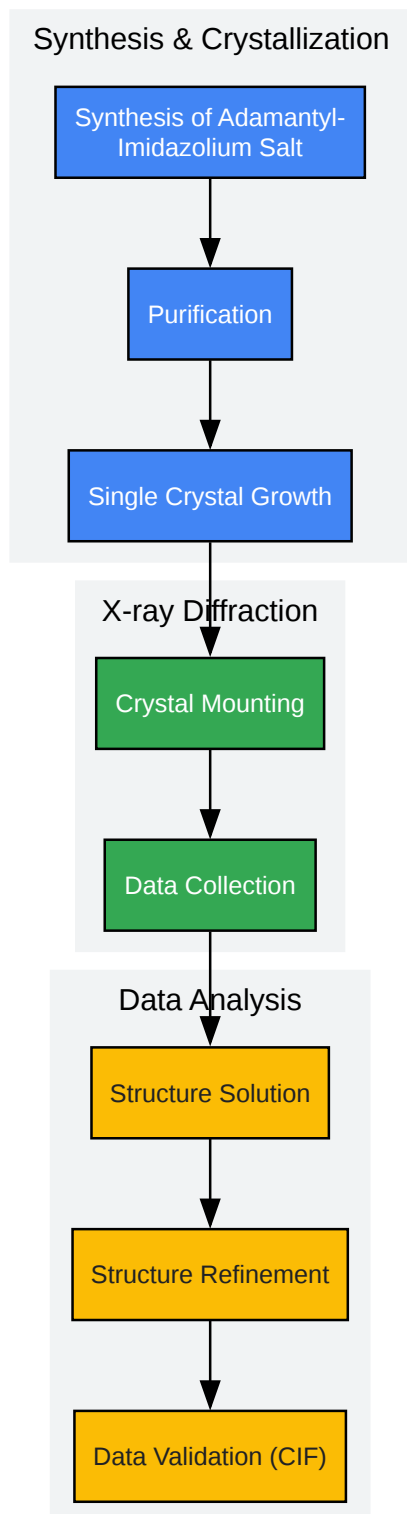
The following diagrams illustrate the logical relationships between the molecular components and the experimental workflow.



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Figure 1. Influence of molecular components on crystal structure.

Experimental Workflow for Crystal Structure Determination

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